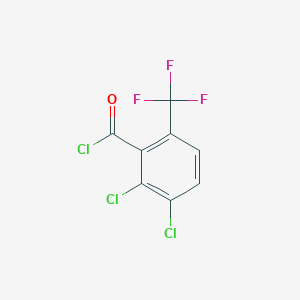

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

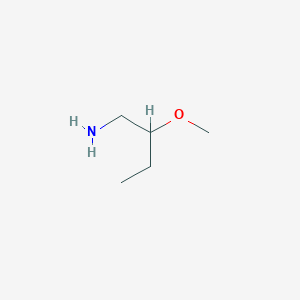

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride (DTFMA) is a chlorinated aromatic acid derivative. It has a molecular formula of C8H2Cl3F3O and a molecular weight of 277.46 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a benzoyl chloride group .Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a molecular weight of 277.46 .Scientific Research Applications

Synthesis and Intermediates

Synthesis of Drug Intermediates : Zhou Xiao-rui (2006) described the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, using a simple technique with higher economic value. This process includes bromination, carboxylation, and chlorination steps Zhou Xiao-rui (2006).

Acylation of Azaindoles : Zhang et al. (2002) explored conditions for attaching various acyl chlorides, including benzoyl chloride, to azaindoles. This study enhances the understanding of effective procedures for chemical reactions involving similar compounds Zhang et al. (2002).

Synthesis of Benzizoselenazol-3(2H)-ones and Benzo[b]selenophen-3(2H)-ones : Lisiak and Młochowski (2009) discussed the broad application of 2-(chloroseleno)benzoyl chloride in synthesizing these compounds, highlighting its versatility in organic synthesis Lisiak & Młochowski (2009).

Conversion of Benzyl Galactopyranoside : Chittenden and Buchanan (1969) utilized benzoyl chloride in the conversion process of benzyl galactopyranoside, providing insights into the acyl migration towards C-1 Chittenden & Buchanan (1969).

Organic Chemistry and Catalysis

Iridium-Catalyzed Reactions : Yasukawa et al. (2002) showed that benzoyl chlorides can efficiently react with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes, demonstrating the role of such compounds in catalytic processes Yasukawa et al. (2002).

Trifluoromethylselenolation of Acid Chlorides : Wang et al. (2017) developed a method for trifluoromethylselenolation of acid chlorides, including benzoyl chloride derivatives, highlighting its application in synthesizing Se-trifluoromethyl esters Wang et al. (2017).

Future Directions

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride has gained significant interest in recent years due to its numerous potential applications in various fields of research and industry. It could be used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Properties

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)5(6(4)10)7(11)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKRXWXBNKHRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

![2-Chlorobenzo[d]thiazol-6-ol](/img/structure/B1356116.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)